3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate
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Overview
Description
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate is a chemical compound known for its unique structure and properties. This compound features a cyclohexadienone core substituted with bromine atoms and an acetate group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate typically involves the bromination of a precursor compound followed by acetylation. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions. The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated or deoxygenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions include various brominated and deoxygenated derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and the acetate group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxy-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate
- 3,5-Dibromo-4-oxo-1-propyl-2,5-cyclohexadien-1-yl acetate
Uniqueness
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate is unique due to its specific substitution pattern and the presence of both bromine atoms and an acetate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61305-87-1 |
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Molecular Formula |
C11H12Br2O3 |
Molecular Weight |
352.02 g/mol |
IUPAC Name |
(3,5-dibromo-4-oxo-1-propan-2-ylcyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C11H12Br2O3/c1-6(2)11(16-7(3)14)4-8(12)10(15)9(13)5-11/h4-6H,1-3H3 |
InChI Key |
IWRGLQTUKFUIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C=C(C(=O)C(=C1)Br)Br)OC(=O)C |
Origin of Product |
United States |
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